molecular formula C14H11NO3S B1291834 2-(Benzylthio)-5-nitrobenzaldehyde CAS No. 175278-43-0

2-(Benzylthio)-5-nitrobenzaldehyde

Cat. No. B1291834
CAS RN: 175278-43-0
M. Wt: 273.31 g/mol
InChI Key: COWMUQNZNYZPLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include looking at how the compound reacts with other substances, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis of Benzimidazole Derivatives

2-(Benzylthio)-5-nitrobenzaldehyde: is utilized in the synthesis of benzimidazole derivatives, which are compounds of significant pharmacological interest. Benzimidazoles are known for their therapeutic applications, including antifungal, anthelmintic, and anti-HIV activities . The compound serves as a precursor in alkylation reactions to produce benzimidazole-thiones, which can further undergo intramolecular cyclization to form various heterocyclic structures.

Development of Antioxidant Agents

This compound is also involved in the creation of molecules that exhibit antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases, including cancer . By acting as a scavenger of free radicals, derivatives of 2-(Benzylthio)-5-nitrobenzaldehyde can help in preventing cellular damage and the progression of oxidative stress-related conditions.

Anti-Colon Carcinoma Applications

Research has shown that derivatives of 2-(Benzylthio)-5-nitrobenzaldehyde have potential as anti-colon carcinoma agents. They have been evaluated for their cytotoxic effects against colon cancer cells, indicating their role in cancer therapy . These compounds may work by inducing apoptosis in cancer cells, thereby inhibiting tumor growth and progression.

Enzyme Inhibition for Disease Management

The compound’s derivatives have been studied for their ability to inhibit enzymes like COX-2 and LDHA, which are involved in inflammatory processes and cancer metabolism, respectively . By modulating the activity of these enzymes, the derivatives could be used to manage conditions associated with inflammation and cancer.

Glycemic Control in Diabetes

Derivatives of 2-(Benzylthio)-5-nitrobenzaldehyde have shown promise as inhibitors of α-glucosidase and α-amylase, enzymes that play a role in carbohydrate digestion and glucose absorption . This suggests potential applications in controlling postprandial hyperglycemia and managing diabetes.

Synthesis of Heterocyclic Compounds

The compound is a key starting material in the synthesis of various heterocyclic compounds, which are a core structure in many drugs . These heterocycles can be tailored to exhibit a wide range of biological activities, making them valuable in drug discovery and development.

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems. This could include looking at its pharmacological effects, its mode of action at the molecular level, and its metabolic pathways .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It may also include looking at safety precautions that need to be taken when handling the compound .

properties

IUPAC Name

2-benzylsulfanyl-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWMUQNZNYZPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627986
Record name 2-(Benzylsulfanyl)-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175278-43-0
Record name 5-Nitro-2-[(phenylmethyl)thio]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzylsulfanyl)-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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